![molecular formula C28H22N2OS2 B3013315 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392236-43-0](/img/structure/B3013315.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

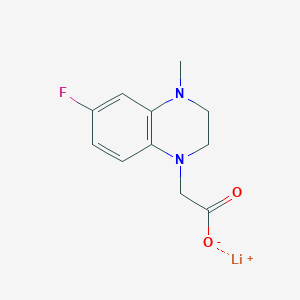

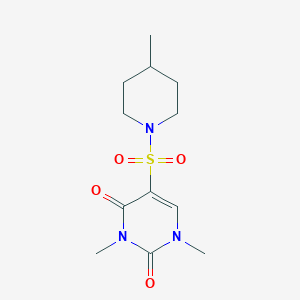

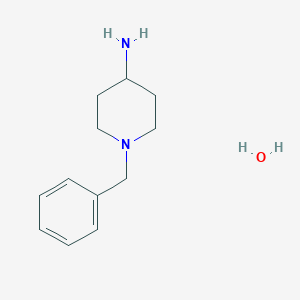

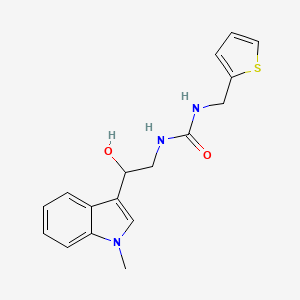

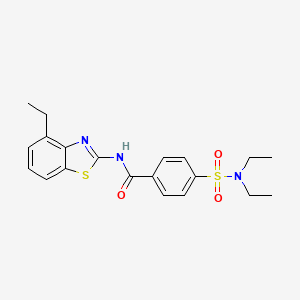

The compound "N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide" is a novel organic molecule that appears to be related to a class of compounds with a variety of biological activities. The structure of the compound suggests that it contains a benzothiazole moiety linked to a tetrahydrobenzo[b]thiophene and a biphenyl carboxamide group. This structural motif is found in compounds with reported antimicrobial, anticancer, and other pharmacological activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences starting from commercially available precursors. For example, a similar dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamide was synthesized in a five-step reaction sequence from dibenzo[b,d]thiophene . Another related compound, a biphenyl benzothiazole-2-carboxamide derivative, was synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . These methods suggest that the synthesis of the compound would likely involve the formation of an amide bond between a carboxylic acid derivative and an amine, possibly using coupling agents or activating reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, mass spectrometry, and FT-IR . The tetrahydrobenzo[b]thiophene core often adopts a half-chair conformation, and the overall molecular conformation can be influenced by substituents on the benzamide ring . The presence of different substituents can lead to different modes of supramolecular aggregation, such as π-π stacking interactions and hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The amide bond is typically stable under physiological conditions, but the benzothiazole and tetrahydrobenzo[b]thiophene moieties could potentially participate in electrophilic substitution reactions or act as ligands in metal complexes. The presence of these heterocyclic systems might also confer the ability to interact with biological macromolecules through non-covalent interactions, which could be relevant to its pharmacological properties .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds exhibit a range of activities that suggest moderate to good solubility in organic solvents and possibly in aqueous media at physiological pH. The presence of aromatic and heteroaromatic rings in the structure suggests that the compound may have significant UV-Vis absorbance, which could be useful for its detection and quantification. The molecular weight and polarity of the compound would influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The compound, as part of the benzo[b]thiophen group, has been explored for its potential in heterocyclic synthesis. Particularly, it's used in the synthesis of various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives, showcasing its versatility in chemical synthesis (Mohareb et al., 2004).

Structural Analysis and Molecular Conformation

Study of Molecular Conformation

Research has been conducted to understand the molecular structure and conformation of closely related compounds. This includes studies on how different substituents on the benzamide ring affect the molecule's conformation and how these molecules aggregate in different supramolecular structures (Sagar et al., 2018).

Synthesis Routes and Characterization

Elaborate Synthesis Routes

There's significant research detailing the synthesis routes of compounds related to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide. These studies elaborate on the synthesis, characterization, and potential biological evaluation of these compounds, showcasing a broad range of chemical reactions and product characterization (Talupur et al., 2021).

Antitumor Activity

Evaluation of Antitumor Activity

Some derivatives of the compound have been synthesized and tested for their antitumor activity. This indicates the potential of these compounds in the field of medicinal chemistry, particularly in the development of new anticancer agents (Ostapiuk et al., 2017).

Crystal Structure Analysis

Crystal Structure Analysis

Research has been conducted on the crystal structure of related compounds, providing insight into the molecular and crystal structure, which is crucial for understanding the properties and potential applications of these compounds (Vasu et al., 2004).

Future Directions

Mechanism of Action

Target of Action

The primary targets of benzothiazole derivatives, such as the compound , are often key enzymes involved in bacterial and inflammatory processes . These include enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.

Mode of Action

The compound interacts with its targets, primarily through inhibition. For instance, benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). In the context of antibacterial activity, benzothiazole derivatives inhibit key enzymes involved in bacterial growth and survival .

Biochemical Pathways

The inhibition of prostaglandin biosynthesis leads to a reduction in inflammation, as prostaglandins play a key role in the inflammatory response . In terms of antibacterial activity, the inhibition of key bacterial enzymes disrupts essential biochemical pathways, leading to the death of the bacteria .

Result of Action

The primary result of the compound’s action is the reduction of inflammation and the inhibition of bacterial growth . This is achieved through the inhibition of key enzymes involved in these processes. In the case of inflammation, this results in a decrease in the production of inflammatory mediators like prostaglandins . For antibacterial activity, the inhibition of essential bacterial enzymes leads to the death of the bacteria .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2OS2/c31-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)30-28-25(21-10-4-6-12-23(21)32-28)27-29-22-11-5-7-13-24(22)33-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBDACRGTIOGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)

![(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3013239.png)

![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

![N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013243.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)

![1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3013245.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)